

An In-depth Technical Guide on the Solubility of 3,3'-Sulfonyldianiline

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Compound of Interest

Compound Name: 3,3'-Sulfonyldianiline

Cat. No.: B033222

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3,3'-Sulfonyldianiline**, a compound of interest in various industrial and pharmaceutical applications. The document presents quantitative solubility data in a range of solvents, details the experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **3,3'-Sulfonyldianiline** has been experimentally determined in numerous neat solvents at temperatures ranging from 283.15 K to 328.15 K. The data, presented in terms of mole fraction (x), reveals that solubility generally increases with temperature.^{[1][2]} The solubility of **3,3'-Sulfonyldianiline** in the tested monosolvents follows a decreasing order as follows: N,N-dimethylformamide > ethyl acetate > acetonitrile > ethylene glycol > 1,4-dioxane > methanol > ethanol > isobutanol > n-propanol > n-butanol > isopropanol > 1-heptanol > water > cyclohexane.^{[1][2]}

Below is a summary of the mole fraction solubility of **3,3'-Sulfonyldianiline** in various solvents at different temperatures.

Temperature (K)	N, Dimethylformamide (x)	Ethyl Acetate (x)	Acetonitrile (x)	Ethylene Glycol (x)	1,4-Dioxane (x)	Methanol (x)	Ethanol (x)	Isobutanol (x)	n-Propanol (x)	n-Butanol (x)	Isopropanol (x)	1-Heptanol (x)	Water (x)	Cyclohexane (x)
28	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
3.1	45	15	09	08	06	04	03	02	02	01	01	00	00	00
5	8	2	8	1	5	2	1	5	2	9	5	8	1	0
28	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
8.1	54	18	11	09	07	05	03	03	02	02	01	01	00	00
5	2	3	8	6	8	1	8	0	7	3	8	0	1	0
29	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
3.1	63	21	14	11	09	06	04	03	03	02	02	01	00	00
5	8	8	1	3	3	1	6	6	2	8	2	2	2	0
29	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
8.1	74	25	16	13	11	07	05	04	03	03	02	01	00	00
5	8	8	8	3	0	3	5	3	8	4	7	5	2	0
30	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
3.1	87	30	19	15	13	08	06	05	04	04	03	01	00	00
5	3	4	9	6	0	7	6	1	5	0	2	8	3	0
30	0.1	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
8.1	01	35	23	18	15	10	07	06	05	04	03	02	00	00
5	5	7	5	2	3	3	9	1	4	8	8	2	4	0
31	0.1	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
3.1	17	41	27	21	17	12	09	07	06	05	04	02	00	00
5	6	8	6	2	9	1	3	2	4	7	5	6	5	0
31	0.1	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
8.1	35	48	32	24	20	14	11	08	07	06	05	03	00	00

5	8	8	3	6	9	2	0	5	6	7	4	1	6	0
32	0.1	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
3.1	56	56	37	28	24	16	12	10	08	07	06	03	00	00
5	4	8	7	5	3	6	9	0	9	9	4	7	7	0
32	0.1	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0	0.0
8.1	79	65	43	32	28	19	15	11	10	09	07	04	00	00
5	6	9	9	9	2	4	1	7	4	3	5	4	9	0

Data extracted from the Journal of Chemical & Engineering Data.[\[1\]](#)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **3,3'-Sulfonyldianiline**, based on the widely used saturation shake-flask technique.[\[1\]](#)[\[2\]](#)

2.1. Materials and Equipment

- Solute: **3,3'-Sulfonyldianiline** (purity > 99%)
- Solvents: A range of analytical grade solvents (e.g., N,N-dimethylformamide, ethyl acetate, acetonitrile, water, etc.)
- Apparatus:
 - Thermostatic shaker bath with temperature control (± 0.1 K)
 - Analytical balance (± 0.0001 g)
 - Vials or flasks with airtight seals
 - Magnetic stirrers and stir bars
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Syringes and syringe filters (0.45 μm)

- Volumetric flasks and pipettes

2.2. Procedure

- Preparation of Saturated Solutions:

- An excess amount of **3,3'-Sulfonyldianiline** is added to a known volume of each solvent in separate vials.
- The vials are securely sealed to prevent solvent evaporation.
- The mixtures are then placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

- Phase Separation:

- After reaching equilibrium, the agitation is stopped, and the vials are allowed to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.
- To ensure complete separation of the solid and liquid phases, the samples are centrifuged.

- Sample Analysis:

- A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the equilibrium temperature.
- The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
- The collected filtrate is then diluted with a suitable solvent, and the concentration of **3,3'-Sulfonyldianiline** is determined using a validated HPLC method.

- Quantification:

- A calibration curve is generated by preparing a series of standard solutions of **3,3'-Sulfonyldianiline** of known concentrations.

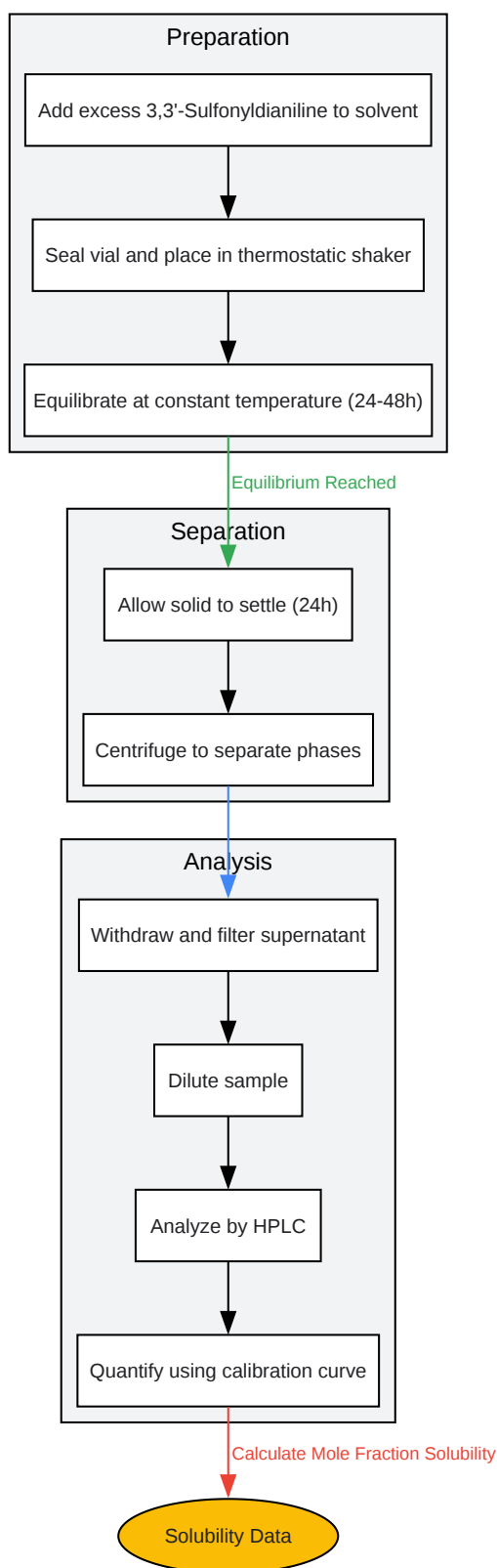
- The concentration of the analyte in the experimental samples is calculated by comparing their HPLC peak areas to the calibration curve.
- The mole fraction solubility is then calculated from the determined concentration.

2.3. Solid Phase Analysis

To confirm that no solvate formation or crystal polymorphism occurred during the experiment, the solid phase remaining after the solubility measurement should be analyzed using techniques such as X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **3,3'-Sulfonyldianiline**.



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